

A Comparative Guide to the ^1H NMR Spectrum of 2-Bromo-4-ethylphenol

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Compound of Interest

Compound Name: 2-Bromo-4-ethylphenol

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This guide provides a detailed interpretation of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Bromo-4-ethylphenol**. For professionals in pharmaceutical research and development, understanding the structural nuances revealed by NMR spectroscopy is critical for compound verification and purity assessment. This document presents a comparative analysis of **2-Bromo-4-ethylphenol** against two structurally related alternatives: 4-ethylphenol and 2-bromophenol, supported by experimental data and protocols.

Comparative Analysis of ^1H NMR Spectral Data

The ^1H NMR spectra of **2-Bromo-4-ethylphenol** and its analogues were analyzed to highlight the influence of substituent effects on proton chemical shifts and coupling constants. The data, acquired in deuterated chloroform (CDCl_3), is summarized in the table below.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2-Bromo-4-ethylphenol	H-3	7.28	d	-2.2	1H
	H-5	7.03	dd	~8.3, 2.2	1H
	H-6	6.93	d	~8.3	1H
	-OH	5.36	s	-	1H
	-CH2-	2.58	q	7.5	2H
	-CH3	1.20	t	7.6	3H
4-Ethylphenol	H-2, H-6	7.04	d	8.6	2H
	H-3, H-5	6.73	d	8.6	2H
	-OH	4.53	s	-	1H
	-CH2-	2.55	q	7.6	2H
	-CH3	1.18	t	7.6	3H
2-Bromophenol	H-3	~7.25	dd	~7.9, 1.6	1H
	H-4	~6.85	dt	~7.7, 1.6	1H
	H-5	~7.20	dt	~7.9, 1.7	1H
	H-6	~6.90	dd	~7.7, 1.7	1H
	-OH	~5.60	s (broad)	-	1H

Interpretation of the Data:

The ^1H NMR spectrum of **2-Bromo-4-ethylphenol** displays distinct signals that confirm its substitution pattern. The aromatic region shows three protons. The proton at the 3-position (H-3) appears as a doublet at 7.28 ppm due to meta-coupling with H-5. The H-5 proton at 7.03 ppm is a doublet of doublets, showing both ortho-coupling to H-6 and meta-coupling to H-3.

The H-6 proton at 6.93 ppm is a doublet due to ortho-coupling with H-5. The ethyl group gives rise to a quartet for the methylene protons (-CH₂-) at 2.58 ppm and a triplet for the methyl protons (-CH₃) at 1.20 ppm, characteristic of an ethyl moiety. The phenolic hydroxyl proton (-OH) appears as a singlet at 5.36 ppm.

In comparison, the spectrum of 4-ethylphenol is simpler due to its symmetry.^[1] The two protons ortho to the hydroxyl group (H-2 and H-6) are chemically equivalent and appear as a doublet at 7.04 ppm.^[1] Similarly, the two protons meta to the hydroxyl group (H-3 and H-5) are equivalent and resonate as a doublet at 6.73 ppm.^[1] The signals for the ethyl group are observed at similar chemical shifts to those in **2-Bromo-4-ethylphenol**.^[1]

The spectrum of 2-bromophenol exhibits a more complex aromatic region due to the lack of symmetry and the presence of four distinct aromatic protons. The chemical shifts are generally spread over a wider range compared to 4-ethylphenol, with characteristic doublet and doublet of triplets patterns arising from ortho-, meta-, and para-couplings.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like **2-Bromo-4-ethylphenol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust its position.

- Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
- Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.
- Acquire the free induction decay (FID) signal.

3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for each signal.

Visualization of Signal Correlations

The following diagram illustrates the structure of **2-Bromo-4-ethylphenol** and the key through-bond (J-coupling) interactions between its protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Structure and ¹H-¹H J-coupling in **2-Bromo-4-ethylphenol**.

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References

- 1. 3-Bromophenol(591-20-8) 1H NMR spectrum [chemicalbook.com]
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